2,3,5-Trichloro-6-methoxy-4-nitroaniline
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Overview
Description
2,3,5-Trichloro-6-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H5Cl3N2O3 It is a derivative of aniline, characterized by the presence of three chlorine atoms, one methoxy group, and one nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-methoxy-4-nitroaniline typically involves multiple steps, including nitration, halogenation, and methoxylation of aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-6-methoxy-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like methoxide ions are used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3,5-trichloro-6-methoxyaniline, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2,3,5-Trichloro-6-methoxy-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-6-methoxy-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms and methoxy group influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trichloro-4-methoxy-6-nitroaniline
- 2-Methoxy-4-nitroaniline
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
Uniqueness
2,3,5-Trichloro-6-methoxy-4-nitroaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
66015-92-7 |
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Molecular Formula |
C7H5Cl3N2O3 |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
2,3,5-trichloro-6-methoxy-4-nitroaniline |
InChI |
InChI=1S/C7H5Cl3N2O3/c1-15-7-4(10)6(12(13)14)3(9)2(8)5(7)11/h11H2,1H3 |
InChI Key |
YLJUHOKWYHBHPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl)N |
Origin of Product |
United States |
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